molecular formula C16H18ClN3OS B2702058 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime CAS No. 692287-77-7

1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime

Cat. No.: B2702058
CAS No.: 692287-77-7
M. Wt: 335.85
InChI Key: MPVSCERGCGOTBY-LDADJPATSA-N
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Description

1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime is a chemical building block of significant interest in medicinal chemistry research, particularly for the synthesis and exploration of novel heterocyclic compounds. Its structure incorporates a 3-chlorophenyl piperazine moiety, a group frequently investigated for its potential interactions with the central nervous system, coupled with a thiophene-based ethanone oxime functional group. The oxime functional group is a versatile precursor in organic synthesis and is present in compounds studied for a range of biological activities . Research on structurally related molecules indicates that similar compounds, particularly those featuring the ethanone oxime group, have been explored as potential antibacterial agents, with some shown to inhibit bacterial DNA gyrase . Furthermore, heterocyclic compounds containing oxime ethers have been reported in scientific literature to possess anticonvulsant properties, suggesting this compound's potential utility as a precursor or scaffold in neuroscience and neuropharmacology research . The presence of the piperazine and thiophene rings further enhances its value as an advanced intermediate for constructing diverse molecular libraries aimed at drug discovery and development. This product is intended for use in specialized research applications, including as a key intermediate in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-[1-[5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-12(18-21)15-5-6-16(22-15)20-9-7-19(8-10-20)14-4-2-3-13(17)11-14/h2-6,11,21H,7-10H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVSCERGCGOTBY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime typically involves multiple steps:

  • Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU yields protected piperazines .

  • Substitution with 3-Chlorophenyl Group: : The piperazine ring is then substituted with a 3-chlorophenyl group. This can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks a suitable electrophile, such as a 3-chlorophenyl halide.

  • Attachment of the Thienyl Ring: : The thienyl ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Stille coupling.

  • Formation of the Oxime: : The final step involves the conversion of the ethanone group to an oxime. This is typically done by reacting the ethanone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime can undergo various chemical reactions:

    Oxidation: The oxime group can be oxidized to a nitro compound using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits promising biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime may possess anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines. For instance:

  • Inhibitory Effects : A study found that structurally related compounds demonstrated IC50 values ranging from 1.962 to 4.496 μM against A549, HCT-116, MCF-7, and HT-29 cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is notable:

  • Mechanism of Action : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some related compounds showed significant inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties:

  • Target Pathogens : Compounds with similar structural motifs have been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Anticancer Evaluation : In vivo studies demonstrated that specific analogs of the compound significantly inhibited tumor growth in murine models.
  • Inflammation Studies : Clinical trials involving compounds with structural similarities indicated reduced inflammation markers in patients suffering from chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime depends on its application:

    Pharmacology: It may interact with neurotransmitter receptors in the brain, modulating their activity. The piperazine ring is known to bind to serotonin and dopamine receptors, potentially altering mood and perception.

    Material Science: The thienyl ring can participate in π-π stacking interactions, influencing the electronic properties of materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Use
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime C₁₆H₁₇ClN₄OS 348.85 3-Chlorophenyl-piperazino, thienyl, oxime Not explicitly reported
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone C₁₈H₁₉ClN₂O 314.81 4-Chlorophenyl-piperazino, phenyl, ketone Not explicitly reported
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine C₂₂H₂₀ClN₅O₂ 433.88 3-Chlorophenyl-isoxazole, pyridine, triazole Stress-related disorders
5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone C₂₀H₁₈N₂O₂S 350.44 Morpholino, pyridinyl, thienyl, ketone Not explicitly reported
Key Observations:

Chlorophenyl Substitution Position : The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl analog (), which may alter electronic distribution and receptor affinity .

Oxime vs.

Heterocyclic Core : The thienyl ring in the target compound contrasts with isoxazole () or pyridinyl () systems, affecting aromaticity and metabolic stability.

Pharmacological Activity
  • The isoxazole-containing compound in is used for stress-related disorders, suggesting that the 3-chlorophenyl group may play a role in modulating neurological targets .
  • Morpholino derivatives () lack piperazino groups, which are critical for interactions with serotonin or dopamine receptors in many CNS-active drugs .

Solubility and Stability

  • The hydrochloride and sulfate salts of the isoxazole-triazole analog () demonstrate how salt formation improves solubility for therapeutic use . The target compound’s oxime could similarly form salts, though this remains unexplored in the evidence.
  • The morpholino group in ’s compound may enhance solubility compared to piperazino due to its oxygen atom, but this comes at the cost of reduced basicity .

Biological Activity

1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a thienyl moiety, a piperazine ring substituted with a chlorophenyl group, and an ethanone functional group. The combination of these structural elements suggests a diverse range of biological activities.

  • Molecular Formula : C16H18ClN3OS
  • Molar Mass : 335.85 g/mol
  • CAS Number : 692287-77-7

Biological Activities

Research indicates that 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains due to the presence of the piperazine moiety, which is commonly associated with bioactive molecules.
  • Antitumor Activity : Similar compounds have shown activity against cancer cell lines, indicating that this compound could also be evaluated for its antitumor potential.
  • CNS Activity : The piperazine structure is often linked to neuroactive properties, suggesting potential applications in treating central nervous system disorders.

Structure-Activity Relationship (SAR)

The structural components of 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime play a crucial role in its biological activity. The following table summarizes related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-onePiperazine ring, chlorophenyl substitutionKnown for psychoactive properties
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-2,3-dihydroindoleSulfonamide group additionExhibits enhanced antibacterial activity
Ethyl 2-carboxy-4-(3-chloro-2-oxopropyl)phenylacetateCarboxylic acid functionalityPotential use in anti-inflammatory applications

The unique combination of the thienyl ring and piperazine structure in this compound may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime:

  • Antifungal and Antimicrobial Studies : Research has demonstrated that derivatives of similar structures exhibit notable antifungal and antibacterial activities. For instance, pyrazole derivatives have been reported to show significant antimicrobial effects, suggesting that similar mechanisms may be at play for this compound .
  • Antimalarial Activity : A related study on chloroquine-pyrazole analogues found significant in vitro antimalarial activity against resistant strains of Plasmodium falciparum, indicating potential for further exploration in antimalarial applications .
  • Neuropharmacological Studies : Investigations into piperazine derivatives have revealed their potential as neuroactive agents, which may be relevant for developing treatments for CNS disorders .

Q & A

Q. What are the standard synthetic routes for 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves four key steps:

Piperazine Ring Formation : Cyclization of 1,2-diamine derivatives with sulfonium salts under controlled pH (6–7) and temperature (60–80°C).

Substitution Reactions : Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution (e.g., using Pd catalysts).

Oxime Formation : Reaction of the ketone intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux.

Thienyl Group Attachment : Coupling via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ and Na₂CO₃ in DMF .
Optimization Strategies :

  • Use continuous flow reactors to enhance reaction homogeneity.
  • Monitor intermediates via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) to adjust stoichiometry .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.8–3.5 ppm) and oxime (-C=N-OH) signals (δ 8.2–8.5 ppm).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (calculated [M+H]⁺: 416.12 g/mol) .

Advanced Research Questions

Q. How does the oxime functional group influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

  • Methodological Answer : The oxime group (-C=N-OH) acts as a directing group, enhancing electrophilicity at the α-carbon. Key findings:
  • Reduction : LiAlH₄ reduces oxime to amine (-NH₂) at 0°C, confirmed by loss of IR absorption at 1640 cm⁻¹ (C=N).
  • Nucleophilic Substitution : Chlorine at the 3-chlorophenyl group undergoes SNAr with amines (e.g., morpholine) in DMSO at 100°C, yielding derivatives with IC₅₀ values <10 µM in serotonin receptor assays .
    Contradiction Analysis : Conflicting reports on oxime stability in acidic media (pH <4) suggest pH-dependent tautomerization; validate via UV-Vis spectroscopy (λmax shifts from 270 nm to 290 nm) .

Q. What strategies can resolve contradictions in reported CNS receptor binding affinities, particularly for 5-HT₁A and D₂ receptors?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., radioligand choice, membrane preparation). Recommended approaches:
  • Comparative Binding Studies : Use [³H]-8-OH-DPAT (5-HT₁A) and [³H]-spiperone (D₂) in parallel assays with HEK293 cells expressing human receptors.
  • Functional Assays : Measure cAMP inhibition (5-HT₁A) and β-arrestin recruitment (D₂) to assess biased signaling.
  • Structural Modeling : Dock the compound into receptor homology models (e.g., PDB: 7E2Z) to identify key interactions (e.g., piperazine nitrogen with Asp116³·³²) .

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